molecular formula C24H36N2O B056614 2-(4-Hexylphenyl)-5-octoxypyrimidine CAS No. 121640-67-3

2-(4-Hexylphenyl)-5-octoxypyrimidine

Cat. No.: B056614
CAS No.: 121640-67-3
M. Wt: 368.6 g/mol
InChI Key: JHVRCWNOXXETEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of SB-616234A involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically involves the following steps :

    Formation of the Indole Intermediate: The indole intermediate is synthesized through a series of reactions starting from commercially available starting materials.

    Formation of the Piperazine Intermediate: The piperazine intermediate is synthesized through a series of reactions starting from commercially available starting materials.

    Coupling of Intermediates: The indole and piperazine intermediates are coupled together under specific reaction conditions to form the final product, SB-616234A.

Chemical Reactions Analysis

SB-616234A undergoes various types of chemical reactions, including:

    Oxidation: SB-616234A can undergo oxidation reactions under specific conditions, leading to the formation of oxidized products.

    Reduction: SB-616234A can undergo reduction reactions under specific conditions, leading to the formation of reduced products.

    Substitution: SB-616234A can undergo substitution reactions with various reagents, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Properties

CAS No.

121640-67-3

Molecular Formula

C24H36N2O

Molecular Weight

368.6 g/mol

IUPAC Name

2-(4-hexylphenyl)-5-octoxypyrimidine

InChI

InChI=1S/C24H36N2O/c1-3-5-7-9-10-12-18-27-23-19-25-24(26-20-23)22-16-14-21(15-17-22)13-11-8-6-4-2/h14-17,19-20H,3-13,18H2,1-2H3

InChI Key

JHVRCWNOXXETEY-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCC

Canonical SMILES

CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCC

Synonyms

2-(4-Hexylphenyl)-5-(octyloxy)-pyrimidine

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-octyloxy-2-(4-hexylphenyl)pyrimidine ##STR10## 5-octyloxy-2-(4-heptylphenyl)pyrimidine ##STR11## 5-octyloxy-2-(4-octylphenyl)pyrimidine ##STR12## 5-octyloxy-2-(4-nonylphenyl)pyrimidine ##STR13## 5-octyloxy-2-(4-decylphenyl)pyrimidine ##STR14## 5-octyloxy-2-(4-undecylphenyl)pyrimidine 5-octyloxy-2-(4-dodecylphenyl)pyrimidine
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
5-octyloxy-2-(4-undecylphenyl)pyrimidine 5-octyloxy-2-(4-dodecylphenyl)pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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